- Identification and synthesis of novel inhibitors of mycobacterium ATP synthaseBioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459,
Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)
![ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate structure](https://de.kuujia.com/scimg/cas/951626-95-2x500.png)
951626-95-2 structure
Produktname:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
CAS-Nr.:951626-95-2
MF:C9H11N3O3
MW:209.201941728592
MDL:MFCD09832110
CID:1001461
PubChem ID:42873667
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate
- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER
- AK113708
- 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER
- RNMVWTOANIAUAU-UHFFFAOYSA-N
- ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- PP1543
- PB31395
- AX8149624
- Z5395
- ST24030623
- BB 0258522
- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat
- Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)
- 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
- Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate
- CS-0040200
- DTXSID90655341
- SY112263
- AKOS016009821
- MFCD09832110
- 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
- 951626-95-2
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate
- DS-2778
- ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE
- DA-00266
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate
- SCHEMBL2520510
-
- MDL: MFCD09832110
- Inchi: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
- InChI-Schlüssel: RNMVWTOANIAUAU-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C2C(NCCN2N=1)=O)OCC
Berechnete Eigenschaften
- Genaue Masse: 209.08000
- Monoisotopenmasse: 209.08004122g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 282
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 73.2
- XLogP3: 0.1
Experimentelle Eigenschaften
- PSA: 73.22000
- LogP: 0.13200
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Sicherheitsinformationen
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Lagerzustand:Sealed in dry,Room Temperature
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1296884-5g |
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 97% | 5g |
$1200 | 2024-06-05 | |
eNovation Chemicals LLC | Y1197012-5g |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 5g |
$385 | 2024-07-20 | |
eNovation Chemicals LLC | D586992-10G |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 97% | 10g |
$865 | 2024-07-21 | |
Chemenu | CM126440-10g |
ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 95%+ | 10g |
$*** | 2023-03-29 | |
abcr | AB436510-1 g |
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, 95%; . |
951626-95-2 | 95% | 1g |
€459.50 | 2023-04-23 | |
Alichem | A099001941-10g |
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 10g |
$1780.80 | 2023-08-31 | |
TRC | E945968-10mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 10mg |
$ 70.00 | 2022-06-02 | ||
TRC | E945968-100mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 100mg |
$ 340.00 | 2022-06-02 | ||
Chemenu | CM126440-250mg |
ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 95%+ | 250mg |
$*** | 2023-03-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120734-10G |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 97% | 10g |
¥ 8,712.00 | 2023-04-12 |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 18 h, reflux
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Referenz
- Preparation of piperidinyl small molecules as degraders of helios and methods of use, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt
Referenz
- Macrocyclic compounds as Mcl-1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
Referenz
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation, United States, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
1.2 -
1.2 -
Referenz
- Fused heterocyclic derivatives as antiviral agents and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt
Referenz
- Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Spirocycloheptanes as ROCK inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 19 h, rt
Referenz
- Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, 25 °C
Referenz
- Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
Referenz
- Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1.5 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt
Referenz
- Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophreniaBioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
Referenz
- Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators, United States, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt
Referenz
- Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Spirocycloheptanes as ROCK inhibitors and their preparation, United States, , ,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
Referenz
- Fused heterocycle derivatives as capsid assembly modulators and their preparation, World Intellectual Property Organization, , ,
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials
- 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 3,5-diethyl ester
- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-4-oxo-, ethyl ester, hydrochloride (1:1)
- 3-Ethyl 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate
- Ethanamine, 2-chloro-, labeled with tritium, hydrochloride (1:1)
- 2-chloroethan-1-amine hydrochloride
- Diethyl 1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 1-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 1-(2-azidoethyl)-1H-pyrazole-3,5-dicarboxylate
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Verwandte Literatur
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate) Verwandte Produkte
- 2138189-79-2(Sodium 6-bromoquinoline-8-sulfinate)
- 2228409-30-9(3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,1,1-trifluoropropan-2-one)
- 2136237-44-8((2R)-2-amino-5-(propan-2-yloxy)pentanoic acid)
- 1550332-48-3(5-(2,2-dimethylpropyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol)
- 340732-72-1(2-(Hydroxy(4-methoxyphenyl)methyl)phenol)
- 896044-30-7(3-(2-methoxyphenyl)-6-{(3-methylphenyl)methylsulfanyl}pyridazine)
- 2097949-99-8(Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone)
- 1040659-27-5(5-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylbenzene-1-sulfonamide)
- 1806417-12-8(Ethyl 4,5-diiodo-2-hydroxybenzoate)
- 2228517-34-6(2-3-(azetidin-3-yl)propyl-1H-1,3-benzodiazole)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Reinheit:99%/99%
Menge:1g/5g
Preis ($):173.0/683.0
atkchemica
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung